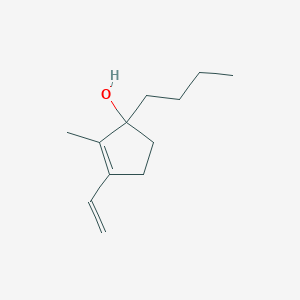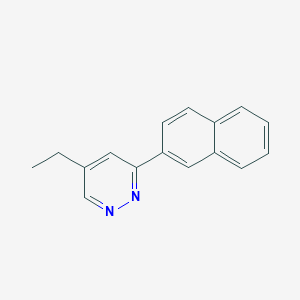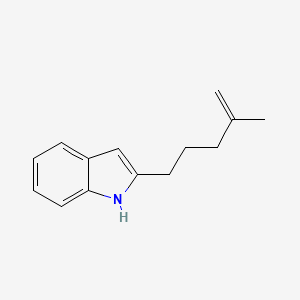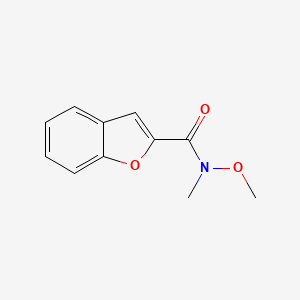
(1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methoxyphenyl)ethanebis(imidoyl) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methoxyphenyl)ethanebis(imidoyl) dichloride is a complex organic compound characterized by its unique structure and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methoxyphenyl)ethanebis(imidoyl) dichloride typically involves multiple steps, including the formation of imidoyl chloride intermediates. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methoxyphenyl)ethanebis(imidoyl) dichloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as dichloromethane or ethanol. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methoxyphenyl)ethanebis(imidoyl) dichloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding. Its ability to form stable complexes with biological molecules makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methoxyphenyl)ethanebis(imidoyl) dichloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cell signaling and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-(4-chlorophenyl)ethanebis(imidoyl) dichloride
- (1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-(4-fluorophenyl)ethanebis(imidoyl) dichloride
- (1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-(4-bromophenyl)ethanebis(imidoyl) dichloride
Uniqueness
Compared to these similar compounds, (1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methoxyphenyl)ethanebis(imidoyl) dichloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural difference may result in distinct properties and applications, making it a valuable compound for further research and development.
Properties
CAS No. |
653591-87-8 |
|---|---|
Molecular Formula |
C17H16Cl2N2O |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-(4-methoxyphenyl)ethanediimidoyl dichloride |
InChI |
InChI=1S/C17H16Cl2N2O/c1-11-8-12(2)10-14(9-11)21-17(19)16(18)20-13-4-6-15(22-3)7-5-13/h4-10H,1-3H3 |
InChI Key |
SEQBISBQPAPRQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C(C(=NC2=CC=C(C=C2)OC)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Octylamino)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B12525107.png)

![6-Oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B12525110.png)
![2-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxopentanal](/img/structure/B12525112.png)

![2-[1-(4-Hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]benzenesulfonic acid](/img/structure/B12525120.png)

![3-{[(2S)-Azetidin-2-yl]methoxy}-5-(6-fluorohex-1-yn-1-yl)pyridine](/img/structure/B12525130.png)
![5-[Hydroxy(phenyl)methyl]tridec-6-en-4-one](/img/structure/B12525133.png)
![methyl N-[6-[methoxycarbonyl(prop-2-ynyl)amino]-9-oxo-10-phenylacridin-3-yl]-N-prop-2-ynylcarbamate](/img/structure/B12525138.png)


![(3S)-3-Amino-1-oxo-1-{[(1R)-1-phenylethyl]amino}heptan-2-yl benzoate](/img/structure/B12525180.png)

